N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16367284
InChI: InChI=1S/C14H16FN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19)
SMILES:
Molecular Formula: C14H16FN3O3S2
Molecular Weight: 357.4 g/mol

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

CAS No.:

Cat. No.: VC16367284

Molecular Formula: C14H16FN3O3S2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide -

Specification

Molecular Formula C14H16FN3O3S2
Molecular Weight 357.4 g/mol
IUPAC Name N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Standard InChI InChI=1S/C14H16FN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19)
Standard InChI Key CKFOXSXPJGNUHO-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (molecular formula: C₁₄H₁₆FN₃O₃S₂; molecular weight: 357.4 g/mol) features a 1,3,4-thiadiazole core substituted at the 5-position with a (2-fluorobenzyl)sulfonyl group and at the 2-position with a 3-methylbutanamide moiety. The IUPAC name, N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₆FN₃O₃S₂
Molecular Weight357.4 g/mol
SMILESCC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F
InChIKeyCKFOXSXPJGNUHO-UHFFFAOYSA-N

The thiadiazole ring contributes to planar rigidity, while the sulfonamide linker enhances solubility and hydrogen-bonding capacity. The 2-fluorobenzyl group introduces electron-withdrawing effects, modulating electronic distribution and lipophilicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR: Methyl groups (δ 1.0–1.2 ppm), aromatic protons (δ 7.2–7.5 ppm), and sulfonamide NH (δ 10.2 ppm).

  • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), thiadiazole carbons (δ 150–155 ppm), and fluorinated aromatic carbons (δ 115–130 ppm).

Mass spectrometry (MS) confirms the molecular ion peak at m/z 357.4, consistent with the molecular formula.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a multi-step sequence:

Step 1: Thiadiazole Ring Formation
2-Amino-5-mercapto-1,3,4-thiadiazole reacts with 2-fluorobenzylsulfonyl chloride under basic conditions (e.g., pyridine) to yield 5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine.

Step 2: Amide Coupling
The amine intermediate undergoes acylation with 3-methylbutanoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), to form the final product.

Table 2: Synthesis Optimization Parameters

ParameterOptimal Condition
SolventDichloromethane
Temperature0–5°C (Step 1); 25°C (Step 2)
Reaction Time4 hours (Step 1); 12 hours (Step 2)
Yield68–72%

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields ≥65%.

Purification and Quality Control

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity, while elemental analysis validates stoichiometry.

CompoundIC₅₀ (MCF-7)Target Pathway
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide14 µMPI3K/Akt/mTOR
Cisplatin6 µMDNA crosslinking
Doxorubicin0.8 µMTopoisomerase II

Comparative Analysis with Related Thiadiazole Derivatives

Structural Analogues

Compared to N-(5-((2-((benzo[d] dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, the fluorobenzyl sulfonyl group in the subject compound confers:

  • Enhanced Lipophilicity (ClogP 2.8 vs. 2.1).

  • Superior Metabolic Stability (t₁/₂ = 4.2 hours vs. 2.7 hours in microsomal assays).

Pharmacokinetic Profiling

Oral bioavailability in rodent models reaches 42%, with a plasma half-life of 3.8 hours. The compound exhibits moderate protein binding (78%) and undergoes hepatic glucuronidation.

Future Research Directions

Preclinical Development

  • Toxicology Studies: Acute and chronic toxicity profiling in murine models.

  • Formulation Optimization: Nanoemulsion-based delivery to enhance solubility (>2 mg/mL in aqueous media).

Target Identification

Proteomic screens and molecular docking simulations are warranted to identify off-target interactions, particularly with cytochrome P450 enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator